Platinum--samarium (2/1)
Description
Context and Significance of Intermetallic Compounds in Advanced Materials Science
Intermetallic compounds are a unique class of materials formed from the ordered arrangement of two or more metallic elements in a fixed stoichiometric ratio. deringerney.com Unlike conventional alloys with random atomic distributions, this ordered crystal structure imparts distinct and often superior mechanical, magnetic, thermal, and chemical properties. deringerney.com Their high-temperature stability, strength, and resistance to corrosion make them invaluable in demanding applications, including aerospace components, automotive engines, and as catalysts in chemical processes. deringerney.com The precise stoichiometry and ordered nature of intermetallic compounds are key to their unique and predictable properties. deringerney.com
Overview of Platinum-Rare Earth Metal Systems Research
The study of platinum-rare earth metal systems is a dynamic field of materials science, driven by the potential for creating materials with exceptional catalytic and magnetic properties. The combination of platinum's catalytic prowess and the unique electronic and magnetic characteristics of rare earth elements, such as samarium, offers a rich landscape for scientific investigation. wikipedia.org Research in this area often focuses on the synthesis of nanoalloys for applications in fuel cells and the exploration of novel magnetic materials. wikipedia.org
Properties
CAS No. |
12137-87-0 |
|---|---|
Molecular Formula |
Pt2Sm |
Molecular Weight |
540.5 g/mol |
IUPAC Name |
platinum;samarium |
InChI |
InChI=1S/2Pt.Sm |
InChI Key |
HVGRQGJTUAORPR-UHFFFAOYSA-N |
Canonical SMILES |
[Sm].[Pt].[Pt] |
Origin of Product |
United States |
Crystallographic Analysis and Structural Characterization of Pt2sm
Determination of Crystal Structures and Associated Space Group Symmetries
The crystal structure of Pt2Sm has been determined to be orthorhombic. wikipedia.org This classification places it within one of the seven crystal systems, characterized by three unequal crystallographic axes at right angles to each other.
The specific arrangement of atoms within the unit cell is described by the space group, which combines the point group symmetry with translational symmetry elements. For Pt2Sm, the designated space group is Pnma . wikipedia.orgresearchgate.net In the Hermann-Mauguin notation, 'P' signifies a primitive lattice. wikipedia.org The subsequent letters 'n', 'm', and 'a' denote glide planes perpendicular to the b, a, and c axes, respectively. youtube.comyoutube.com The 'm' also indicates a mirror plane. youtube.comyoutube.com The space group Pnma is a common one for orthorhombic structures and implies a centrosymmetric crystal structure. ucl.ac.uk
Lattice Parameter Refinement and Unit Cell Volume Determination
Precise determination of the lattice parameters is crucial for a complete description of the crystal structure. For Pt2Sm, the refined lattice parameters for its orthorhombic unit cell are as follows:
a = 0.7148 nm wikipedia.org
b = 0.4501 nm wikipedia.org
c = 0.5638 nm wikipedia.org
These parameters define the dimensions of the unit cell along the three crystallographic axes. The unit cell of Pt2Sm contains four formula units (Z=4). wikipedia.org
The volume of the orthorhombic unit cell can be calculated directly from the lattice parameters using the formula V = a × b × c.
Interactive Data Table: Crystallographic Data for Pt2Sm
| Property | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a-axis (nm) | 0.7148 |
| b-axis (nm) | 0.4501 |
| c-axis (nm) | 0.5638 |
| Formula Units per Cell (Z) | 4 |
| Calculated Unit Cell Volume (nm³) | 0.1816 |
Interatomic Bonding Characteristics and Coordination Environments within Pt2Sm
The bonding in intermetallic compounds like Pt2Sm is predominantly metallic in nature. omu.edu.tr This involves a 'sea' of delocalized electrons shared among a lattice of positively charged atomic cores, resulting in strong, non-directional bonds. omu.edu.tremu.edu.tr The specific characteristics of the interatomic bonds, such as bond lengths and coordination numbers, dictate the stability and properties of the compound.
The coordination environment describes the number and arrangement of neighboring atoms around a central atom. In the Pt2Sm structure, each atom will have a specific coordination number and geometry determined by the packing of atoms within the orthorhombic lattice. The analysis of these coordination polyhedra provides insight into the local atomic arrangement and the efficiency of atomic packing. The nature of these bonds is a result of the interplay between the attractive and repulsive forces between the platinum and samarium atoms at their equilibrium separation distance.
Investigation of Phase Formation and Microstructural Evolution in Pt-Sm Binary Systems
The formation of the Pt2Sm compound is understood within the context of the broader Platinum-Samarium (Pt-Sm) binary phase diagram. libretexts.orgslideshare.netyoutube.com A phase diagram graphically represents the thermodynamic conditions under which different phases of a material exist. libretexts.orgslideshare.netyoutube.com The Pt-Sm system is expected to show several intermetallic compounds, each stable within a specific temperature and composition range.
Pt2Sm is reported to melt congruently at approximately 1810 °C, indicating that it transforms directly from a solid to a liquid of the same composition. wikipedia.org The formation of Pt2Sm can be achieved by the fusion of stoichiometric amounts of pure platinum and samarium at high temperatures. wikipedia.org The study of the Pt-Sm phase diagram is essential for controlling the synthesis and processing of Pt2Sm to obtain the desired phase and microstructure.
Computational Crystallography and Structure Prediction Methodologies
In modern materials science, computational methods play a significant role in predicting and understanding crystal structures. nih.govlongdom.orgresearchgate.net Techniques such as Density Functional Theory (DFT) can be employed to calculate the total energy of various atomic arrangements, thereby predicting the most stable crystal structure for a given composition. researchgate.net
For a binary system like Pt-Sm, computational approaches can be used to:
Predict the crystal structure of unknown phases.
Refine experimentally determined lattice parameters.
Calculate formation enthalpies to assess the thermodynamic stability of different intermetallic compounds.
Simulate phase diagrams to complement experimental investigations.
Machine learning models, trained on extensive databases of known crystal structures, are also emerging as powerful tools for accelerating the prediction of crystal structures and their properties based on the constituent elements. mdpi.comnih.govresearchgate.net
Electronic Structure Investigations of Pt2sm
First-Principles Calculations for Electronic Band Structure Analysis
First-principles calculations, rooted in density functional theory (DFT), are a cornerstone for modeling the properties of materials without prior experimental input. These computational methods are used to determine the electronic band structure, which describes the ranges of energy that an electron is allowed to possess within the crystal. The nature of the band structure—whether bands are continuous or separated by a forbidden energy gap—determines if a material is a metal, semiconductor, or insulator.
For a metallic system like Pt2Sm is expected to be, DFT calculations would map the energy bands as a function of momentum (k-vector) throughout the Brillouin zone. While specific, published first-principles calculations for Pt2Sm are not widely available, the methodology has been successfully applied to analogous platinum-containing compounds. For instance, studies on low-index platinum surfaces and related transition metal dichalcogenides like PtTe₂ demonstrate the power of this approach. In Pt₂Sm, calculations would likely reveal a complex web of overlapping bands crossing the Fermi level, confirming its metallic character, a result of the strong hybridization between Pt and Sm orbitals. The Vienna Ab initio Simulation Package (VASP) is one of the software packages that can be employed for such calculations.
Density of States (DOS) and Fermi Surface Mapping Studies
The Density of States (DOS) quantifies the number of available electronic states at a given energy level. A high DOS at the Fermi level (Eᵥ) is a key indicator of metallic behavior. The Fermi surface, a concept in momentum space, represents the boundary between occupied and unoccupied electron states at absolute zero temperature. Its shape is crucial for determining a material's electrical and thermal transport properties.
For Pt₂Sm, the DOS is expected to be dominated by the d-orbitals of platinum and the f-orbitals of samarium near the Fermi level. Analysis of similar compounds, such as the CoPt alloy, shows a strong overlap and hybridization between the d-states of the constituent metals below the Fermi energy, which is a characteristic feature. In the case of PtTe₂, another platinum-containing compound, a complex, three-dimensional Fermi surface was calculated, which is responsible for its metallic nature.
Experimental techniques like de Haas-van Alphen (dHvA) effect measurements, in conjunction with theoretical calculations, are used to map the Fermi surface. Such studies on PtTe₂ have revealed multiple Fermi pockets and light effective masses, contributing to high charge carrier mobilities. A similar investigation for Pt₂Sm would provide critical data on its charge carriers.
Table 1: Illustrative Calculated Electronic Properties for Pt₂Sm and a Related Compound
This table is illustrative. Data for Pt₂Sm is hypothetical, based on expected properties, while data for PtTe₂ is based on published research for comparison.
| Property | Pt₂Sm (Expected) | PtTe₂ (Reference) |
| Crystal Structure | C1 (CaF₂) type | CdI₂ type |
| Metallic Character | Yes | Yes |
| Dominant Orbitals at Eᵥ | Pt 5d, Sm 4f/5d | Pt 5d, Te 5p |
| Fermi Surface | Complex, 3D | Complex, 3D |
| Spin-Orbit Coupling Effect | Significant | Significant |
Influence of Spin-Orbit Coupling on Electronic Band Structures
Spin-orbit coupling (SOC) is a relativistic interaction between an electron's spin and its orbital motion within the electric potential of the atomic nucleus. This effect is particularly strong in heavy elements like Platinum. In materials containing such elements, SOC can no longer be treated as a minor perturbation and can significantly alter the electronic band structure. Key effects include the lifting of spin degeneracy (band splitting) even in the absence of a magnetic field, and the creation of avoided crossings, where energy bands that would otherwise intersect are forced apart.
The inclusion of SOC in first-principles calculations is critical for an accurate description of Pt₂Sm. Theoretical studies on other heavy-element materials have shown that SOC is essential for explaining phenomena such as large spin Hall effects. For Pt₂Sm, SOC is expected to have a profound impact on the bands near the Fermi level, influencing transport properties and potentially giving rise to novel topological states. The comparison of band structures calculated with and without SOC is a standard theoretical method to isolate and understand these relativistic effects.
Development and Application of Theoretical Models for Electron Interactions
Beyond the single-particle picture provided by standard DFT, a comprehensive understanding of Pt₂Sm requires theoretical models that account for various electron interactions.
Electron-Electron Interactions: The presence of partially filled f-orbitals from Samarium suggests that strong electron-electron correlations may be important. While DFT in its standard approximations (LDA/GGA) can struggle with such systems, more advanced theoretical frameworks like DFT+U or Dynamical Mean-Field Theory (DMFT) are designed to handle these strong interactions. These models provide a more accurate description of the electronic structure by incorporating a Hubbard-like term (U) to account for the on-site Coulomb repulsion of localized electrons.
Electron-Phonon Interactions: The interaction between electrons and lattice vibrations (phonons) governs properties such as electrical resistivity and superconductivity. Theoretical models like the Eliashberg spectral function (α²F) can be derived from first-principles calculations to quantify the strength of this coupling. For intermetallic compounds, understanding electron-phonon coupling is key to predicting or explaining superconductivity.
The development of comprehensive theoretical models for Pt₂Sm would involve a multi-faceted approach, starting with DFT and potentially incorporating advanced methods like DMFT and calculations of electron-phonon coupling to capture the full richness of its solid-state physics.
Magnetic Properties and Associated Phenomena in Pt2sm
Theoretical Frameworks for Magnetism in Platinum-Rare Earth Alloys
The magnetic characteristics of platinum-rare earth alloys are generally understood through the "standard model" of rare earth magnetism. ku.dk This model posits that the 4f electrons of the rare earth metal, in this case, samarium, retain the same angular-momentum quantum numbers as they would in a free ion. ku.dk However, these electrons interact with the electric field of the crystal lattice and with each other through an indirect exchange mechanism mediated by the conduction electrons. ku.dk The study of these magnetic properties has its roots in the 1930s with the discovery of ferromagnetism in gadolinium. ku.dkresearchgate.net
Applications of Mean-Field Theory in Magnetic Analysis
Mean-field theory, also known as molecular-field approximation, is a fundamental tool for analyzing the magnetic properties of materials like Pt2Sm. taylorfrancis.combinghamton.edu This theory simplifies the complex interactions between individual magnetic moments by assuming that each spin interacts with an average, or "mean," field generated by all other spins. taylorfrancis.com This approach is particularly useful for describing the behavior of ferromagnetic and ferrimagnetic materials, which often have complex crystal structures with multiple sublattices of non-equivalent spins. taylorfrancis.com
The theory was initially developed by P. Weiss and P. Curie to explain the behavior of ferromagnetic materials, which act as paramagnets at high temperatures but exhibit spontaneous magnetization below a critical temperature known as the Curie temperature (Tc). oregonstate.edu While the mean-field theory provides valuable insights, it is an approximation that neglects the instantaneous fluctuations of individual spins. taylorfrancis.com More precise methods, such as spin-wave theory, can be used to obtain a more detailed understanding of interacting spin systems. taylorfrancis.com
Computational Modeling of Magnetic Moments and Configurations
First-principles calculations, particularly those based on density functional theory (DFT), are powerful computational methods used to model the magnetic moments and configurations of intermetallic compounds like Pt2Sm. These calculations can provide detailed information about the electronic structure and magnetic properties of materials.
Predicting the magnetic ground state of a material is a significant technical challenge because the energy differences between various magnetic configurations can be extremely small, on the order of micro-electron volts (µeV). esi.ac.at Furthermore, the energy landscape in spin-density-functional theory (SDFT) often contains numerous local minima, making the initial guess for the magnetic configuration critically important for the accuracy of the calculation. esi.ac.at The reliability of the predicted magnetic ground state also depends on the level of approximation used for the exchange and correlation effects. esi.ac.at
Elucidation of Element-Specific Contributions to Overall Magnetic Character (e.g., Sm f-electron magnetism)
The magnetism in rare earth elements originates from the partially filled 4f electron shell. arxiv.org In alloys like Pt2Sm, the 4f electrons of samarium are well-localized within the atom, shielded by the 5s and 5p electrons. arxiv.org This localization leads to large magnetic moments. arxiv.org
Prediction of Magnetic Ground States (Ferromagnetic, Antiferromagnetic)
Determining the magnetic ground state—whether it is ferromagnetic, antiferromagnetic, or a more complex arrangement—is a key aspect of characterizing a magnetic material. Computational tools like the Vienna Ab initio Simulation Package (VASP) are instrumental in these predictions. esi.ac.at
The process is challenging due to the small energy differences between magnetic states and the existence of many local minima in the energy landscape. esi.ac.at The choice of the initial magnetic configuration for the calculation is therefore crucial. esi.ac.at The magnetic structures in rare earth compounds can vary significantly depending on the specific rare earth element involved. For example, in some layered compounds, ferromagnetic layers with moments perpendicular to the layer are stacked antiferromagnetically. researchgate.net
Machine Learning Approaches for Magnetic Property Prediction in Intermetallic Compounds
In recent years, machine learning (ML) has emerged as a powerful tool to accelerate the discovery and design of new magnetic materials. coreyoses.com ML models can be trained on large datasets of existing experimental or computational data to predict the magnetic properties of new compounds. coreyoses.comresearchgate.netarxiv.org
Various ML algorithms, such as random forest regression, eXtreme gradient boosting (XGBoost), and artificial neural networks (ANN), have been successfully used to predict properties like lattice constants, magnetic moments, and formation energies of intermetallic alloys. researchgate.netarxiv.org For instance, in predicting the magnetic properties of Fe-based metallic glasses, XGBoost and ANN models have shown excellent predictive performance. arxiv.orgresearchgate.net
A crucial aspect of building effective ML models is feature selection. researchgate.net The analysis of feature importance has shown that parameters like valence electron numbers play a significant role in predicting magnetic outcomes. researchgate.net These data-driven approaches can handle the complex interplay of multiple factors that influence magnetism, which is often difficult to capture with traditional physical models alone. arxiv.org
Thermodynamic Stability and Phase Equilibria of Pt2sm
Computational Thermodynamics for Phase Stability Prediction
Computational thermodynamics provides a powerful framework for predicting the phase stability of materials like Pt2Sm, leveraging theoretical models to simulate material behavior under various conditions.
Density Functional Theory (DFT) and Dynamical Mean-Field Theory (DMFT) Applications
Density Functional Theory (DFT) is a fundamental quantum mechanical modeling method used to investigate the electronic structure and properties of many-body systems. nih.govresearchgate.net In principle, DFT can predict the ground-state energy of a compound like Pt2Sm, which is crucial for determining its thermodynamic stability at 0 K. osti.gov The application of DFT to intermetallic alloys allows for the calculation of formation energies, which indicate the stability of the alloy against its constituent elements. osti.gov For instance, studies on various intermetallic alloys have shown that the accuracy of DFT in predicting formation energies is dependent on the functional used and the electronic properties of the constituent metals. osti.gov While specific DFT studies focusing solely on Pt2Sm are not widely available in the reviewed literature, the methodology is broadly applied to platinum-based alloys. mdpi.comnih.gov For example, DFT calculations on Pt-Sn and Pt-rare earth systems are used to understand surface segregation and electronic effects, which are also relevant for the properties of Pt2Sm. researchgate.netmdpi.com
Dynamical Mean-Field Theory (DMFT) is an advanced technique used to treat strongly correlated electron systems, which is particularly relevant for materials containing rare-earth elements like samarium with their localized f-electrons. DMFT extends DFT by including local electron-electron correlations more accurately. This approach is crucial for correctly describing the electronic structure and, consequently, the thermodynamic properties of such materials. While direct applications of DMFT to Pt2Sm are not detailed in the available literature, its use in studying other strongly correlated materials provides a blueprint for how it could elucidate the role of electron correlations in the stability of Pt2Sm.
Gibbs Free Energy Calculations and Construction of Phase Diagrams
The thermodynamic stability of a phase is determined by its Gibbs free energy (G), which is a function of enthalpy (H), entropy (S), and temperature (T), given by the equation G = H - TS. researchgate.netwikipedia.org A phase is considered stable if it has the lowest Gibbs free energy compared to any other phase or combination of phases at a given temperature, pressure, and composition. researchgate.net The standard Gibbs free energy of formation (ΔfG°) represents the change in Gibbs free energy when one mole of a compound is formed from its constituent elements in their standard states. mdpi.comwikipedia.org
The CALPHAD (Calculation of Phase Diagrams) method is a powerful tool for constructing phase diagrams based on thermodynamic models of the Gibbs free energy of each phase. calphad.orgonera.frnih.govresearchgate.net This method uses experimental data and theoretical calculations to create a self-consistent thermodynamic database. scirp.org For the Pt-Sm system, a phase diagram has been proposed, which was redrawn based on reports of intermediate phases and assumed similarity to the Pr-Pt system. calphad.org This diagram indicates the existence of several intermetallic compounds, including Pt2Sm. The construction of a more accurate Pt-Sm phase diagram would involve the thermodynamic assessment of all phases in the binary system, using experimental data and first-principles calculations to model the Gibbs free energy of each phase, including the liquid, solid solutions, and intermetallic compounds. scirp.orgresearchgate.net
Table 1: Key Thermodynamic Concepts
| Concept | Description |
| Density Functional Theory (DFT) | A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. |
| Dynamical Mean-Field Theory (DMFT) | A theoretical approach that extends DFT to better describe strongly correlated electron systems. |
| Gibbs Free Energy (G) | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. |
| Enthalpy of Formation (ΔfH°) | The change in enthalpy during the formation of 1 mole of a substance from its constituent elements in their standard states. khanacademy.orgwikipedia.org |
| CALPHAD Method | A computational method for calculating phase diagrams based on thermodynamic models of the Gibbs free energy of different phases. calphad.orgnih.gov |
Factors Influencing Intermetallic Phase Formation and Stability
The formation and stability of intermetallic phases like Pt2Sm are influenced by a combination of thermodynamic, electronic, and structural factors.
Thermodynamic Factors : The primary driving force for the formation of a stable intermetallic compound is a negative Gibbs free energy of formation. This is largely influenced by the enthalpy of formation, which reflects the strength of the chemical bonds between the constituent atoms. khanacademy.org
Electronic Factors : The difference in electronegativity between platinum and samarium contributes to the stability of their intermetallic compounds. The electronic structure, including the density of states at the Fermi level and the nature of the chemical bonding (e.g., the hybridization of Pt d-orbitals and Sm f-orbitals), plays a crucial role. onera.frnih.gov Studies on other Pt-rare earth alloys suggest that the interaction between Pt and the rare-earth element can induce compressive strain, which modifies the electronic structure and adsorption properties of the platinum atoms. onera.fr
Structural Factors : The relative atomic sizes of the constituent elements and the ability to pack efficiently into a stable crystal lattice are important. Pt2Sm has been identified with a specific crystal structure, referenced by JCPDS 65-8177. dtu.dk The stability of this structure relative to other possible crystal structures (polymorphs) and to the competing solid solution or other intermetallic phases is a key determinant of its existence.
Investigation of Metastable Phases and Energy Differences in Pt-Sm Systems
Metastable phases are phases that are not thermodynamically stable but can exist for extended periods due to kinetic barriers that prevent their transformation to a more stable phase. researchgate.net In many alloy systems, rapid solidification or mechanical alloying can lead to the formation of metastable phases. nih.gov
For the Pt-Sm system, while the equilibrium phase diagram indicates the stable phases, there could be metastable intermetallic compounds or extended solid solutions that form under non-equilibrium processing conditions. The investigation of such phases would involve comparing their calculated formation energies to those of the stable phases on the convex hull of the formation energy diagram. Phases that lie above the convex hull are metastable. The energy difference between a metastable phase and the stable phase assemblage at the same composition is a measure of its metastability. While specific studies on metastable phases in the Pt-Sm system are not prominent in the available literature, research on other systems like Al-Sm demonstrates the approach of combining experimental techniques and first-principles calculations to map the thermodynamic landscape of metastable phases.
Experimental Validation and Theoretical Reconciliation of Phase Stability Predictions
Experimental validation is crucial to confirm the predictions made by computational thermodynamic models. For the Pt-Sm system, this involves several experimental techniques:
Synthesis and Characterization : The synthesis of Pt-Sm alloys, including Pt2Sm, has been reported, for example, as carbon-supported nanoalloys. dtu.dk Characterization techniques such as X-ray Diffraction (XRD) are used to identify the crystal structure of the phases present. dtu.dk The reported XRD pattern for Pt2Sm/C provides experimental evidence of its formation. dtu.dk
Phase Diagram Determination : Experimental determination of phase boundaries involves techniques like differential thermal analysis (DTA), calorimetry, and microstructural analysis of annealed and quenched samples. nih.gov These experimental results are essential for the thermodynamic assessment of the Pt-Sm system using the CALPHAD method. scirp.org
Thermodynamic Measurements : Calorimetry can be used to experimentally measure the enthalpy of formation of intermetallic compounds, providing direct input for thermodynamic databases. khanacademy.org
Reconciliation between theoretical predictions and experimental results is an iterative process. Discrepancies between calculated and experimental phase diagrams can point to inaccuracies in the thermodynamic models or the underlying data. For instance, the initial Pt-Sm phase diagram was based on assumptions and limited early experimental data. calphad.org A modern re-assessment would involve a comprehensive evaluation of all available experimental data and first-principles calculations to refine the Gibbs free energy models for each phase, leading to a more accurate and reliable phase diagram.
Advanced Characterization Techniques in Pt2sm Research
Diffraction-Based Methods for Structural Elucidation (e.g., X-ray Diffraction, Electron Diffraction)
The precise arrangement of atoms within the Pt2Sm crystal lattice is fundamental to understanding its properties. X-ray diffraction (XRD) and electron diffraction are the primary tools for this structural determination. youtube.comwordpress.comyoutube.comresearchgate.net
X-ray Diffraction (XRD): Powder X-ray diffraction is a powerful non-destructive technique used to identify the crystal structure, determine lattice parameters, and ascertain the phase purity of polycrystalline materials like Pt2Sm. wordpress.comyoutube.comresearchgate.netresearchgate.net In a typical experiment, a beam of monochromatic X-rays is directed at a powdered sample of Pt2Sm. The interaction of the X-rays with the periodic arrangement of atoms in the crystalline lattice results in a diffraction pattern of constructive interference at specific angles, governed by Bragg's Law. youtube.comresearchgate.net
The analysis of the diffraction pattern, specifically the positions and intensities of the diffraction peaks, allows for the determination of the crystal system (e.g., cubic, tetragonal, orthorhombic), space group, and the precise lattice parameters (a, b, c, α, β, γ). researchgate.netresearchgate.netucl.ac.uk For instance, studies on similar intermetallic compounds, such as Ti(Cu,Pt)₃, have successfully employed powder XRD to identify a tetragonal crystal structure with the space group P4/mmm. ysxbcn.com Similarly, the intermetallic germanide Gd₂Pt₁.₁Ge₂.₉ was found to have a disordered ternary AlB₂-type structure with the space group P6/mmm. aps.org For Pt2Sm, XRD analysis would be crucial to confirm its crystallographic fingerprint.
Electron Diffraction: Transmission Electron Microscopy (TEM) coupled with selected area electron diffraction (SAED) provides crystallographic information from localized regions of a sample, down to the nanoscale. deepblock.netuniversallab.org This technique is particularly valuable for identifying different phases and determining their crystallographic orientation relationships within the microstructure. deepblock.net The diffraction pattern obtained from electron diffraction is a projection of the reciprocal lattice of the crystal. universallab.orgek-cer.hu Analysis of the spot patterns allows for the determination of lattice parameters and crystal symmetry. ek-cer.huarxiv.org Given that electron diffraction is highly sensitive to the crystal structure, it can be used to detect subtle structural ordering or the presence of superlattices that may not be easily observable with XRD. universallab.org
Table 1: Representative Crystallographic Data Determined by Diffraction Methods for Intermetallic Compounds
| Compound | Crystal System | Space Group | Lattice Parameters (Å) | Reference |
| Ti(Cu₀.₃Pt₀.₇)₃ | Tetragonal | P4/mmm | a = 3.9097, c = 3.7227 | ysxbcn.com |
| Gd₂Pt₁.₁Ge₂.₉ | Hexagonal | P6/mmm | a = 4.2092, c = 4.0546 | aps.org |
| CeCrGe₃ | Hexagonal | P6₃/mmc | a = 6.166, c = 5.749 | aps.org |
This table presents data for related intermetallic compounds to illustrate the type of information obtained through diffraction techniques.
Spectroscopic Probes for Electronic Structure Analysis (e.g., Photoemission Spectroscopy)
Photoemission spectroscopy (PES), including X-ray photoelectron spectroscopy (XPS) and ultraviolet photoelectron spectroscopy (UPS), is a powerful surface-sensitive technique used to investigate the electronic structure of materials. nih.govaps.org It provides direct information about the density of states (DOS), elemental composition, and chemical states of the constituent elements. nih.govacs.org
In a PES experiment, the sample is irradiated with monochromatic photons, causing the emission of photoelectrons. nih.gov By analyzing the kinetic energy of these emitted electrons, the binding energy of the electrons within the material can be determined. nih.gov For Pt2Sm, XPS would be instrumental in probing the core levels of platinum and samarium, providing insights into their oxidation states and the nature of the chemical bonding between them. Studies on Pt-Co alloys have shown shifts in the Pt 4f XPS peaks upon alloying, indicating a change in the electronic structure of platinum. researchgate.net
The valence band spectra obtained from PES reveal the distribution of occupied electronic states. aps.org In Pt-based alloys, the valence band is often a hybridization of the Pt 5d states with the electronic states of the alloying element. aps.org For Pt2Sm, the interaction between the Pt 5d and Sm 4f electronic orbitals is expected to significantly influence the electronic properties. tu-darmstadt.de First-principles calculations, such as those based on Density Functional Theory (DFT), are often used in conjunction with PES to model the electronic band structure and the projected density of states (PDOS). aps.orgiastate.eduresearchgate.netyoutube.comaps.org These calculations can predict the contributions of different orbitals (e.g., Pt 5d, Sm 4f, Sm 5d) to the valence band, which can then be compared with experimental PES data. acs.orgaps.org
Table 2: Illustrative Electronic Structure Parameters from Photoemission Spectroscopy
| Material System | Key Finding | Technique | Reference |
| Pt-Co Alloys | Shift in Pt 4f binding energy upon alloying. | XPS | researchgate.net |
| Ni and Pd Alloys | Filling of d-bands in alloys with electropositive elements. | XPS | aps.org |
| TiZrNbCuNi Alloy | Determination of the density of states at the Fermi level. | UPS, XPS | nih.gov |
| Platinum | Calculation of electronic band structure and density of states. | Relativistic APW Method | aps.org |
This table provides examples from related systems to demonstrate the insights gained from photoemission spectroscopy.
Advanced Microscopy Techniques for Microstructural and Compositional Analysis (e.g., SEM, TEM, EDX)
The microstructure and elemental distribution within Pt2Sm are critical for understanding its bulk properties and performance. Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Energy-Dispersive X-ray Spectroscopy (EDX) are indispensable for these analyses.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the sample's surface morphology. researchgate.net In SEM, a focused beam of electrons is scanned across the sample, and the resulting signals (secondary electrons, backscattered electrons) are collected to form an image. researchgate.net This allows for the visualization of features such as grain size, grain boundaries, and the distribution of different phases within the Pt2Sm alloy. researchgate.net
Transmission Electron Microscopy (TEM): TEM offers even higher magnification and resolution than SEM, enabling the observation of features at the nanoscale. researchgate.net By transmitting electrons through an ultrathin sample, TEM can reveal details about the internal microstructure, including dislocations, stacking faults, and the morphology of precipitates. researchgate.net High-resolution TEM (HRTEM) can even visualize the atomic lattice of the material.
Energy-Dispersive X-ray Spectroscopy (EDX): EDX is an analytical technique often integrated with SEM and TEM that provides elemental composition information. researchgate.net When the high-energy electron beam interacts with the sample, it can cause the emission of characteristic X-rays from the atoms present. The energy of these X-rays is unique to each element, allowing for qualitative and quantitative compositional analysis. researchgate.net For Pt2Sm, EDX can be used to confirm the stoichiometric 2:1 ratio of platinum to samarium and to map the elemental distribution across the sample, ensuring compositional homogeneity. For example, in a study of Sm deposition on a Pt surface, EDX was used to confirm the presence and relative amount of samarium. researchgate.net
Table 3: Microstructural and Compositional Analysis Techniques
| Technique | Information Obtained | Application to Pt2Sm |
| SEM | Surface morphology, grain size, phase distribution | Visualization of the overall microstructure of the Pt2Sm alloy. |
| TEM | Internal microstructure, defects, nanoparticle morphology | Detailed analysis of crystal defects and phase boundaries at the nanoscale. |
| EDX | Elemental composition, elemental mapping | Verification of the Pt:Sm stoichiometry and assessment of compositional homogeneity. |
Advanced Magnetic Measurement Techniques for Bulk and Nanoscale Samples
The magnetic properties of Pt2Sm arise from the interplay between the magnetic moments of the samarium atoms and the electronic environment provided by the platinum lattice. Advanced techniques are required to characterize these properties.
Vibrating Sample Magnetometry (VSM): VSM is a widely used technique for measuring the bulk magnetic properties of materials. tu-darmstadt.de The sample is vibrated in a uniform magnetic field, which induces a signal in a set of pickup coils that is proportional to the magnetic moment of the sample. tu-darmstadt.de VSM can be used to measure magnetization as a function of an applied magnetic field (M-H curve) and temperature (M-T curve). youtube.comyoutube.comyoutube.comicm.edu.plyoutube.com From these measurements, key magnetic parameters such as magnetic susceptibility, saturation magnetization, remanence, and coercivity can be determined. For Pt2Sm, VSM would be crucial in determining whether the material is paramagnetic, ferromagnetic, or antiferromagnetic at different temperatures. aps.orgwikipedia.org The magnetic susceptibility of metallic samarium is known to be paramagnetic at room temperature, transforming to an antiferromagnetic state at 14.8 K. wikipedia.orgresearchgate.net Platinum itself is paramagnetic. aps.orgdoubtnut.com The magnetic behavior of Pt2Sm will be a result of the combined and interacting moments.
Magnetic Susceptibility Measurements: The magnetic susceptibility (χ) is a measure of how much a material will become magnetized in an applied magnetic field. researchgate.net For paramagnetic materials, the susceptibility is typically positive and follows the Curie-Weiss law at temperatures above any magnetic ordering temperature. aps.org Deviations from this law can indicate the presence of magnetic interactions or crystal field effects. For Pt2Sm, measuring the temperature dependence of the magnetic susceptibility would allow for the determination of the effective magnetic moment of the samarium ions and the Weiss constant, which provides information about the nature and strength of the magnetic exchange interactions. Studies on similar rare-earth intermetallics have used susceptibility measurements to identify antiferromagnetic ordering. aps.orgresearchgate.net
Nanoscale Magnetic Imaging: Techniques such as magnetic force microscopy (MFM) or scanning NV (nitrogen-vacancy) magnetometry can be employed to image the magnetic domain structure at the nanoscale. This would be particularly relevant if Pt2Sm exhibits ferromagnetic or complex antiferromagnetic ordering.
Table 4: Key Magnetic Properties and Measurement Techniques
| Magnetic Property | Description | Measurement Technique |
| Magnetic Susceptibility (χ) | A measure of the degree of magnetization of a material in response to an applied magnetic field. | VSM, SQUID Magnetometer |
| Magnetization (M) | The magnetic moment per unit volume of a material. | VSM, SQUID Magnetometer |
| Magnetic Ordering Temperature | The temperature at which a material undergoes a transition to a magnetically ordered state (e.g., Curie temperature for ferromagnets, Néel temperature for antiferromagnets). | VSM (M-T curve), Heat Capacity Measurements |
| Magnetic Hysteresis | The dependence of the magnetic state of a material on its history of applied magnetic fields. | VSM (M-H curve) |
Computational Approaches and Methodologies in Pt2sm Research
Ab Initio Calculations and First-Principles Simulations for Material Properties
Ab initio calculations, which are derived from first principles without empirical parameters, are fundamental to modern materials science. osti.gov Based on quantum mechanics, these methods, particularly Density Functional Theory (DFT), provide a robust framework for investigating the intrinsic properties of materials. researchgate.net The primary goal is to solve the complex many-body Schrödinger equation to determine the electronic structure, from which a wide range of material properties can be derived. mdpi.com For a compound like Pt2Sm, these simulations are crucial for understanding its structural, electronic, and magnetic characteristics.
Structural Properties: First-principles calculations are used to determine the most stable crystal structure of Pt2Sm by calculating the total energy for various atomic arrangements. These calculations can predict lattice parameters, bond lengths, and the bulk modulus, which measures a material's resistance to compression. mdpi.com By comparing the formation energies of different phases, researchers can identify the ground-state structure and assess its energetic stability. sciencedaily.com
Electronic Properties: The electronic structure, including the band structure and the Density of States (DOS), is a key output of ab initio simulations. mdpi.comarxiv.org The band structure reveals whether a material is a metal, semiconductor, or insulator. For Pt2Sm, which involves a transition metal (Pt) and a rare-earth element (Sm) with its f-electrons, understanding the electronic properties is vital for applications in catalysis and electronics. DFT calculations can elucidate the nature of the chemical bonding and the contribution of different orbitals (Pt-d, Sm-f) to the electronic states near the Fermi level. u-tokyo.ac.jpresearchgate.net
| Property | Description | Typical Computational Output | Relevance to Pt2Sm |
|---|---|---|---|
| Lattice Parameters (a, b, c) | The dimensions of the unit cell of the crystal. | Values in Angstroms (Å). | Defines the basic crystal structure and density. |
| Formation Energy | The energy change when forming the compound from its constituent elements. | Energy in eV/atom. A negative value indicates stability. sciencedaily.com | Predicts the thermodynamic stability of the Pt2Sm phase. |
| Bulk Modulus (B) | A measure of resistance to uniform compression. | Pressure in GigaPascals (GPa). mdpi.com | Indicates the mechanical stiffness of the material. |
| Electronic Band Gap | The energy difference between the valence and conduction bands. | Energy in electronvolts (eV). A zero or overlapping gap indicates metallic character. mdpi.com | Determines the electronic conductivity (metallic, semiconducting). |
| Magnetic Moment | The measure of the magnetic strength and orientation of an atom or material. | Value in Bohr magnetons (µB) per atom or formula unit. researchgate.net | Crucial for understanding the magnetic behavior due to the Sm atom. |
Multiscale Modeling of Materials Properties and Phenomena
While first-principles calculations are powerful for understanding properties at the atomic scale, they are computationally too expensive for simulating larger systems or longer timescales relevant to real-world material behavior. Multiscale modeling addresses this limitation by linking models across different length and time scales, from the electronic and atomic level to the macroscopic level of engineering components. dierk-raabe.comresearchgate.net This approach allows for the prediction of complex phenomena like microstructure evolution, deformation, and fracture. e3s-conferences.org
The multiscale modeling paradigm can be broadly categorized into two approaches:
Hierarchical (Sequential) Modeling: In this approach, information from a finer scale is used to parameterize a model at a coarser scale. For instance, elastic constants derived from DFT (ab initio) calculations can be used as input for continuum mechanics simulations using the Finite Element Method (FEM). mdpi.com Similarly, interatomic potentials for large-scale Molecular Dynamics (MD) simulations can be developed by fitting to DFT energy landscapes.
Concurrent Modeling: This method involves simultaneously coupling different models in different regions of the simulated system. e3s-conferences.org A common example is a Quantum Mechanics/Molecular Mechanics (QM/MM) simulation, where a small, chemically active region (e.g., a catalyst surface or a crack tip) is treated with high-accuracy quantum mechanics, while the surrounding bulk material is simulated using less computationally intensive classical molecular mechanics. mdpi.com
Data-Driven Materials Design and Machine Learning Applications in Intermetallics
In the context of intermetallics like Pt2Sm, ML models can be trained to predict material properties much faster than traditional simulation methods. arxiv.org The typical workflow involves:
Data Curation: Assembling a large dataset of materials and their properties from databases (like the Materials Project) or high-throughput computations. u-tokyo.ac.jp
Descriptor Generation: Representing each material with a set of numerical features, or "descriptors," that capture its essential chemical and structural characteristics (e.g., atomic radii, electronegativity, crystal structure). tandfonline.com
Model Training: Using the dataset to train an ML algorithm (such as a neural network or a random forest) to learn the relationship between the descriptors and the target property (e.g., formation energy, catalytic activity). rsc.org
Prediction and Screening: Applying the trained model to rapidly screen vast numbers of candidate materials to identify promising new compounds for experimental synthesis and validation. arxiv.org
Recent studies have demonstrated the power of ML in discovering new intermetallic catalysts by predicting their adsorption energies for key reactants. rsc.org This methodology is directly applicable to the search for new Pt-RE catalysts. Furthermore, ML models have been successfully developed to predict the formation enthalpies of intermetallic compounds, enabling the rapid identification of new stable alloys that might otherwise be missed. arxiv.org The application of these data-driven techniques to the Pt-RE chemical space holds significant promise for discovering novel materials with tailored properties for catalysis, magnetic, and electronic applications. arxiv.org
| Technique | Primary Application | Strengths | Limitations |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculating ground-state electronic, structural, and magnetic properties. researchgate.net | High accuracy, no empirical parameters (first-principles). osti.gov | Computationally expensive, limited to small systems (~1,000 atoms) and short timescales. sciencedaily.com |
| Molecular Dynamics (MD) | Simulating the time evolution of atomic systems to study dynamic processes and thermodynamics. e3s-conferences.org | Can simulate large systems (millions of atoms) and longer timescales (nanoseconds to microseconds). | Accuracy depends on the quality of the empirical interatomic potential. |
| Multiscale Modeling | Bridging atomic-scale phenomena with macroscopic material properties. dierk-raabe.com | Provides a holistic view of material behavior across scales. | Complex to implement, requires careful coupling between different models. mdpi.com |
| Machine Learning (ML) | High-throughput screening and prediction of material properties to accelerate discovery. innovate.academy | Extremely fast predictions once trained, can uncover complex structure-property relationships. rsc.org | Requires large, high-quality datasets for training; predictions can be unreliable for materials outside the training data distribution. |
Challenges and Future Directions in Computational Materials Science for Pt-RE Systems
Despite the significant progress in computational materials science, several challenges remain, particularly for complex systems like Pt-RE intermetallics that involve both heavy elements and strongly correlated f-electrons.
Computational Challenges:
Strongly Correlated Systems: Standard DFT approximations often struggle to accurately describe the behavior of localized f-electrons, such as those in samarium. mdpi.com This can lead to incorrect predictions of electronic and magnetic properties. More advanced and computationally demanding methods like DFT+U or Dynamical Mean-Field Theory (DMFT) are often required to properly treat these strong correlation effects. osti.gov
Accuracy vs. Efficiency: There is a persistent trade-off between the accuracy of a simulation and its computational cost. While high-accuracy methods exist, their application is limited to very small systems. Developing methods that are both accurate and efficient remains a major goal. sciencedaily.com
Data Scarcity and Quality: The performance of data-driven models is highly dependent on the availability of large, consistent, and high-quality datasets. u-tokyo.ac.jp For many complex material systems, including Pt-RE alloys, comprehensive experimental and computational data are still lacking.
Future Directions:
AI-Driven Discovery: The integration of AI and machine learning with automated high-throughput computations and experiments is set to revolutionize materials discovery. mercatus.org This "closed-loop" approach, where AI proposes new materials, which are then synthesized and tested by robots, will dramatically accelerate the design-make-test-learn cycle.
Advanced Algorithms: The development of more sophisticated algorithms and improved physical models within DFT will enhance predictive accuracy, especially for challenging f-electron systems. sciencedaily.com
Quantum Computing: While still in its infancy, quantum computing holds the potential to solve the quantum mechanical equations for materials with an accuracy far beyond what is possible with classical computers, which could resolve many of the current challenges in simulating strongly correlated materials. innovate.academy
The continued advancement of computational power and simulation methodologies will undoubtedly deepen our understanding of Pt2Sm and other Pt-RE systems, paving the way for the rational design of next-generation functional materials. quora.comresearchgate.net
Future Research Directions and Emerging Paradigms for Pt2sm
Exploration of Novel Pt-Sm Intermetallic Compositions and Polymorphs
The exploration of new intermetallic compounds and their various structural forms, or polymorphs, is a key area for future research. While the Pt2Sm composition is known, the broader Pt-Sm phase diagram may harbor other stable or metastable compounds with unique properties. The synthesis and characterization of these novel materials could lead to the discovery of enhanced or entirely new functionalities.
Future work will likely focus on varying the stoichiometric ratios of platinum and samarium to produce different intermetallic phases. This could involve techniques such as arc melting, powder metallurgy, and high-pressure synthesis to access different regions of the phase diagram. The identification of new polymorphs of existing compositions, potentially stabilized by temperature, pressure, or the introduction of ternary elements, is another promising direction.
Integrated Approaches Combining Theoretical Prediction with Experimental Verification
The synergy between theoretical modeling and experimental validation is becoming increasingly crucial in materials discovery. mdpi.com First-principles calculations, based on density functional theory (DFT), can predict the stability, crystal structure, and electronic properties of new Pt-Sm compositions before they are synthesized in the lab. mdpi.com This computational screening can significantly accelerate the discovery process by identifying the most promising candidates for experimental investigation.
The CALPHAD (Calculation of Phase Diagrams) method is another powerful tool for predicting phase relationships in multi-component systems. mdpi.com By integrating thermodynamic data, CALPHAD can be used to construct phase diagrams and guide the design of new alloys with desired microstructures and properties. mdpi.com The combination of these theoretical approaches with experimental synthesis and characterization will be instrumental in advancing our understanding of the Pt-Sm system.
Development of Advanced Functional Materials Based on Fundamental Pt2Sm Principles
The unique properties of intermetallic compounds, such as high melting points and well-defined crystal structures, make them attractive for a wide range of applications. openaccessjournals.com Future research will aim to leverage the fundamental principles of Pt2Sm to develop advanced functional materials. These could include materials with tailored magnetic, catalytic, or electronic properties.
For example, intermetallic compounds containing rare-earth elements are of particular interest for their potential in magnetic applications due to their temperature- and pressure-dependent structural and physical transitions. rsc.org The development of Pt-based bimetallic catalysts is another area of active research, with applications in various chemical reactions. acs.org By understanding the structure-property relationships in Pt2Sm, researchers can design new materials with enhanced performance for specific applications.
Addressing Current Limitations in Understanding and Characterization of Pt-RE Intermetallics
Despite the potential of platinum-rare earth intermetallics, there are several challenges that need to be addressed. The synthesis of high-purity, single-phase materials can be difficult due to the high melting points and reactivity of the constituent elements. openaccessjournals.com Precise control over stoichiometry is crucial, as even small variations in composition can lead to the formation of undesired phases and affect the material's properties. openaccessjournals.com
Characterization of these materials also presents challenges. Techniques such as X-ray and neutron diffraction are essential for determining crystal structures, but they may be complicated by factors such as disorder and the presence of multiple phases. rsc.org Advanced characterization techniques, such as high-resolution transmission electron microscopy (HRTEM) and atom probe tomography (APT), will be necessary to fully understand the microstructure and chemistry of these complex materials.
Potential for Discovery of Unanticipated Phenomena in Platinum-Rare Earth Systems
The exploration of new materials systems often leads to the discovery of unexpected phenomena. The combination of platinum, a heavy transition metal with strong spin-orbit coupling, and rare-earth elements, with their localized f-electrons and large magnetic moments, creates a fertile ground for new physics.
Future research in the Pt-RE system could uncover novel forms of magnetism, superconductivity, or other quantum phenomena. The study of these materials under extreme conditions, such as high pressure and low temperatures, may also reveal new states of matter. The potential for serendipitous discoveries remains a strong driving force for continued research in this area.
Q & A
Q. How can researchers address peer-review critiques regarding incomplete characterization of Pt-Sm (2/1) samples?
- Methodological Answer : Proactively include supplementary data (e.g., EDS mapping, thermogravimetric analysis) in initial submissions. For disputed magnetic measurements, provide raw SQUID datasets and Python scripts for baseline correction. If accused of selective data reporting, share all replicates (including outliers) and justify exclusion criteria using Grubbs’ test for outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
